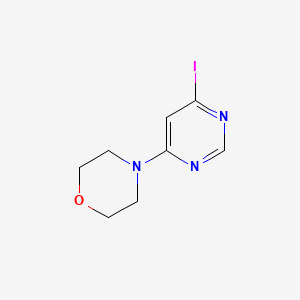

4-(6-Iodopyrimidin-4-yl)morpholine

Descripción

Propiedades

IUPAC Name |

4-(6-iodopyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJSHWVKEQPOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 6 Iodopyrimidin 4 Yl Morpholine and Derived Analogues

Direct Synthetic Routes to 4-(6-Iodopyrimidin-4-yl)morpholine

The direct construction of this compound is primarily achieved through two powerful synthetic strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Both methods involve the formation of a new carbon-nitrogen bond between a pre-functionalized pyrimidine (B1678525) ring and morpholine (B109124).

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyrimidine Precursors with Morpholine

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of arylamines and related heterocyclic compounds. libretexts.orglumenlearning.com This reaction is particularly effective when the aromatic or heteroaromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com In the context of pyrimidine chemistry, the inherent electron-deficient nature of the ring facilitates SNAr reactions. rsc.org

The synthesis of this compound via SNAr typically involves the reaction of a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783) or 4,6-diiodopyrimidine, with morpholine. The reaction proceeds through a two-step addition-elimination mechanism where morpholine acts as the nucleophile, attacking one of the halogen-bearing carbons of the pyrimidine ring. libretexts.org The presence of a second halogen atom on the pyrimidine ring further activates the substrate towards nucleophilic attack. The regioselectivity of the substitution, determining which halogen is displaced, can be influenced by the nature of the leaving group and the reaction conditions. wuxiapptec.com For instance, the displacement of a chloride ion from 1-chloro-2,4-dinitrobenzene (B32670) by dimethylamine (B145610) occurs readily at room temperature, highlighting the activation provided by electron-withdrawing groups. libretexts.org

Experimental protocols for SNAr reactions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. walisongo.ac.id The choice of solvent can significantly impact the reaction rate and yield.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation Involving Iodopyrimidines and Morpholine

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. nih.govnih.gov These reactions offer a versatile and efficient alternative to traditional methods like the Ullmann condensation and SNAr, often proceeding under milder conditions and with greater functional group tolerance. nih.gov The general mechanism involves the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. youtube.com

In the synthesis of this compound, an iodopyrimidine precursor is coupled with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. mit.edu The reaction can be performed with various palladium sources, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0). beilstein-journals.org This methodology has been successfully applied to the synthesis of a wide range of N-aryl and N-heteroaryl morpholine derivatives. nih.govnih.gov

Synthesis of Iodinated Pyrimidine Ring Precursors

The availability of appropriately substituted iodinated pyrimidine precursors is crucial for the synthesis of the target molecule. These precursors can be prepared through two main approaches: building the pyrimidine ring from acyclic precursors (de novo synthesis) or by direct iodination of a pre-existing pyrimidine scaffold.

De Novo Pyrimidine Ring Formation Strategies

De novo pyrimidine synthesis involves the construction of the pyrimidine ring from simple, acyclic starting materials. microbenotes.com This pathway is a fundamental biochemical process for producing pyrimidine nucleotides necessary for DNA and RNA synthesis. libretexts.org In a laboratory setting, this strategy allows for the introduction of various substituents onto the pyrimidine ring at specific positions from the outset.

The classical Biginelli reaction, for example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone, which can be subsequently oxidized and further functionalized. While not directly producing an iodinated pyrimidine, this and similar cyclocondensation strategies provide a versatile entry to the pyrimidine core. nih.gov The synthesis of the pyrimidine ring generally starts with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate. libretexts.orgyoutube.com A series of enzymatic steps then lead to the formation of the pyrimidine ring. microbenotes.comnih.gov

Regioselective Halogenation (Iodination) Methodologies for Pyrimidine Scaffolds

Direct iodination of a pre-formed pyrimidine ring is a common and efficient method for introducing an iodine atom at a specific position. The regioselectivity of this electrophilic aromatic substitution reaction is governed by the electronic properties of the pyrimidine ring and any existing substituents. mdpi.com

Various iodinating reagents and conditions have been developed for the regioselective iodination of pyrimidines. A combination of molecular iodine (I₂) and an oxidizing agent is often used to generate a more electrophilic iodine species. mdpi.com For instance, a mixture of iodine and sodium nitrite (B80452) in acetonitrile (B52724) has been shown to be an effective and eco-friendly method for the C-5 iodination of pyrimidine bases and nucleosides. heteroletters.org Another approach utilizes iodine in the presence of a silver salt, such as silver nitrate, under solvent-free grinding conditions, which offers an environmentally friendly route to 5-iodopyrimidines with high yields. mdpi.com Radical-based C-H iodination protocols have also been developed for the direct iodination of various heteroaromatic compounds, including pyrimidines. rsc.orgnih.gov

Advanced Synthetic Approaches to Incorporate the Morpholine Moiety

Beyond the direct SNAr and palladium-catalyzed coupling reactions, more advanced strategies exist for introducing the morpholine moiety onto a pyrimidine ring. These methods often involve the use of specialized reagents or multi-step sequences to achieve the desired transformation, particularly when dealing with complex or sensitive substrates.

One such approach could involve the use of a pre-formed morpholine-containing building block that is then used in a cyclocondensation reaction to construct the pyrimidine ring. For example, a morpholine-substituted amidine could be reacted with a suitable three-carbon unit to form the pyrimidine core. This strategy allows for the early incorporation of the morpholine group and can be advantageous in certain synthetic routes.

Another advanced method involves the modification of other functional groups on the pyrimidine ring into a morpholine substituent. For instance, a pyrimidine bearing a hydroxyl or amino group could potentially be converted to a morpholine derivative through a series of functional group interconversions. While potentially longer, these routes can offer alternative pathways when direct C-N bond formation is challenging.

Ring-Closing Reactions for Morpholine Synthesis

The morpholine ring is a common scaffold in biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.net These strategies often begin with acyclic precursors that undergo intramolecular cyclization. Generally, 1,2-amino alcohols are the most prevalent starting materials for morpholine synthesis. researchgate.net

One prominent method is the intramolecular reductive etherification of keto alcohols, which can be prepared from N-tosylamino alcohols and α-bromo ketones. This strategy allows for the stereoselective synthesis of cis-2,6-disubstituted morpholine derivatives in excellent yield and diastereoselectivity. Another powerful technique is the Palladium-catalyzed intramolecular carboamination. This method facilitates the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure N-Boc protected O-allyl ethanolamines, which react with an aryl or alkenyl halide to form the morpholine ring as a single stereoisomer. iitk.ac.in The mechanism is believed to proceed via a syn-aminopalladation of a key palladium(aryl)(amido) intermediate. iitk.ac.in

Annulation reactions using vinyl sulfonium (B1226848) salts with β-heteroatom amino compounds also provide a direct route to the morpholine core. nih.gov More recent approaches include cascade reactions, such as the reaction of 2-tosyl-1,2-oxazetidine with α-formyl esters, which triggers a ring-opening followed by a spontaneous ring-closing to yield morpholine hemiaminals. manac-inc.co.jp These diverse ring-closing strategies provide a robust toolkit for accessing the morpholine moiety required for the synthesis of the target compound and its analogues.

| Ring-Closing Strategy | Precursors | Key Reagents/Catalysts | Outcome | Reference |

| Intramolecular Reductive Etherification | Keto alcohols (from N-tosylamino alcohols and α-bromo ketones) | Not specified | cis-2,6-disubstituted morpholines | researchgate.net |

| Pd-Catalyzed Carboamination | O-allyl ethanolamines and Aryl/Alkenyl halides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted morpholines | iitk.ac.in |

| Annulation Reaction | β-amino alcohols | Vinyl sulfonium salts | Substituted morpholines | nih.gov |

| Cascade Ring-Opening/Closing | 2-Tosyl-1,2-oxazetidine and α-formyl esters | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Morpholine hemiaminals | manac-inc.co.jp |

Functionalization of Pre-formed Morpholine for Conjugation

The most direct and widely used method for synthesizing the 4-(pyrimidin-4-yl)morpholine (B7810120) core involves the conjugation of a pre-formed morpholine ring with a suitably activated pyrimidine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when substituted with good leaving groups like halogens.

The synthesis generally starts with a di- or tri-halogenated pyrimidine, such as 4,6-dichloropyrimidine or 2,4,6-trichloropyrimidine (B138864). The chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. For instance, the reaction of 2,4,6-trichloropyrimidine with morpholine at 0°C in acetone (B3395972) results in the preferential substitution at the 2- or 4-position, yielding a mixture of 4-(2,6-dichloropyrimidin-4-yl)morpholine (B117384) and 4-(4,6-dichloropyrimidin-2-yl)morpholine. adichemistry.com Similarly, monoamination of 4,6-dichloropyrimidine can be achieved under catalyst-free conditions. jk-sci.com

Recent studies on pyrimidine-morpholine hybrids utilize a basic reaction system, employing reagents like potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in a suitable solvent such as acetonitrile, to facilitate the reaction between a chloropyrimidine and morpholine under reflux conditions.

The final step to achieve the target compound involves a halogen exchange reaction. The precursor, 4-(6-chloropyrimidin-4-yl)morpholine (B1331396), can be converted to this compound via a Finkelstein-type reaction. While classic Finkelstein reactions are for alkyl halides, analogous "aromatic Finkelstein reactions" can be performed on aryl chlorides, often requiring catalysis by copper(I) iodide in combination with a ligand or other transition metal catalysts to facilitate the exchange. This reaction is driven by the use of an iodide salt, such as sodium iodide (NaI), in a solvent where the resulting sodium chloride is poorly soluble.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2,4,6-Trichloropyrimidine | Morpholine | Acetone, 0-20°C, 0.5 h | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | 79% (major isomer) | adichemistry.com |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Dioxane or EtOH, reflux | N-(6-chloropyrimidin-4-yl) amines | 60-98% | jk-sci.com |

| Substituted Chlorouracil | Benzyl Bromides, then Morpholine | K₂CO₃/Et₃N, CH₃CN, reflux | Substituted 4-morpholinopyrimidines | Not specified | |

| 4-(6-chloropyrimidin-4-yl)morpholine | Sodium Iodide (NaI) | Acetone or DMF, often with Cu(I) catalyst | This compound | Not specified |

Stereoselective and Enantioselective Synthetic Approaches for this compound Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest for probing biological systems. Stereoselectivity can be introduced by using a chiral, substituted morpholine ring, which is then conjugated to the pyrimidine core.

The synthetic strategies for achieving this rely on the stereocontrolled synthesis of the morpholine precursor. As mentioned previously, methods like Pd-catalyzed carboamination are powerful for generating enantiopure cis-3,5-disubstituted morpholines from readily available chiral amino alcohol precursors. iitk.ac.in This modular approach allows for significant variation in the substituents on the morpholine ring. iitk.ac.in

Another approach involves the polymer-supported synthesis of morpholine derivatives starting from immobilized amino acids like Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. iitk.ac.in This solid-phase synthesis can lead to the stereoselective formation of morpholine-3-carboxylic acids, which can serve as versatile chiral building blocks. iitk.ac.in Once these enantiomerically pure or enriched morpholine analogues are synthesized, they can be conjugated to the 4,6-dihalopyrimidine core using the nucleophilic aromatic substitution methods described in section 2.3.2 to yield the final chiral target analogues. The stereochemistry of the final product is thus dictated by the initial choice of the chiral morpholine precursor.

Optimization of Synthetic Pathways: Process Chemistry and Green Chemistry Principles

The optimization of synthetic routes for heterocyclic compounds like this compound increasingly incorporates principles of process and green chemistry to enhance efficiency, reduce waste, and improve safety. Key strategies focus on atom economy, catalysis, and the use of alternative energy sources and solvents.

For the synthesis of the pyrimidine core, traditional condensation reactions are being replaced by more efficient methods. For example, ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to excellent yields in shorter reaction times compared to conventional heating. Multi-component reactions are also highly desirable from a green chemistry perspective. An efficient, three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol provides an eco-friendly route to pyrimidine derivatives.

In the conjugation step (SNAr), the use of palladium catalysis can enable the amination of chloropyrimidines under milder conditions or with a broader substrate scope. jk-sci.com For the final halogen exchange step, the use of microwave irradiation can significantly accelerate the Finkelstein reaction, increasing the rate and potentially the yield.

Advanced Chemical Transformations and Derivatization of 4 6 Iodopyrimidin 4 Yl Morpholine

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodopyrimidine Core

The iodine atom at the C6-position of the pyrimidine (B1678525) ring serves as a versatile handle for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. researchgate.net In the context of 4-(6-iodopyrimidin-4-yl)morpholine, this reaction enables the introduction of various aryl and heteroaryl groups at the C6-position of the pyrimidine ring.

The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, particularly with heteroaromatic substrates. arkat-usa.org For instance, the use of specific palladium catalysts and ligands can be tailored to the electronic and steric nature of the coupling partners. arkat-usa.org

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 4-(5-chloro-8-phenylpyrido[4,3-d]pyrimidin-2-yl)morpholine | High |

| Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Palladium catalyst | - | - | (Het)aryl derivatives | Good to excellent nih.gov |

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a broad range of derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides, offering a significant advantage over traditional methods which often require harsh conditions and have limited scope. wikipedia.orgrug.nl For this compound, this reaction is instrumental in introducing a diverse array of amino substituents at the C6-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amines, including primary and secondary amines, under milder conditions. wikipedia.orgrug.nl The choice of ligand is often dependent on the specific substrates being coupled. rug.nl

| Parameter | Description | Significance |

|---|---|---|

| Catalyst Precursor | Palladium sources like Pd(OAc)2 or Pd2(dba)3. nih.gov | Initiates the catalytic cycle. nih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos). rug.nlnih.gov | Facilitates oxidative addition and reductive elimination, and prevents catalyst deactivation. rug.nl |

| Base | Strong, non-nucleophilic bases like NaOt-Bu or Cs2CO3. nih.govresearchgate.net | Promotes the deprotonation of the amine to form the active nucleophile. wikipedia.org |

| Solvent | Aprotic solvents such as toluene (B28343) or dioxane. nih.gov | Influences reaction rates and solubility of reagents. nih.gov |

This reaction has been successfully applied to the synthesis of various aminopyrimidine derivatives, which are prevalent in bioactive molecules. researchgate.net

Sonogashira Coupling:

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling enables the introduction of various alkyne functionalities, which can serve as versatile synthetic handles for further transformations. youtube.com

The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. youtube.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org In the case of this compound, the Heck reaction allows for the introduction of alkenyl groups at the C6-position.

The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. nih.govlibretexts.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

| Reaction | Coupling Partner | Key Reagents | Bond Formed | Typical Product |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne wikipedia.org | Pd catalyst, Cu(I) co-catalyst, Amine base organic-chemistry.org | C(sp)-C(sp2) | Internal Alkyne youtube.com |

| Heck | Alkene wikipedia.org | Pd catalyst, Base organic-chemistry.org | C(sp2)-C(sp2) | Substituted Alkene wikipedia.org |

Selective Functionalization of the Morpholine (B109124) Ring and its Impact on Overall Molecular Properties

While the pyrimidine core is a primary site for modification, the morpholine ring also presents opportunities for selective functionalization. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic and basic, although its basicity is relatively weak due to the electron-withdrawing effect of the oxygen atom. nih.gov The oxygen atom can also participate in hydrogen bonding. nih.gov

Chemical Modifications Involving the Iodine Atom for Diverse Scaffold Construction

Beyond its role as a leaving group in cross-coupling reactions, the iodine atom on the pyrimidine ring can be involved in other chemical transformations to construct diverse molecular scaffolds. These modifications can lead to the formation of novel heterocyclic systems and compounds with unique three-dimensional structures. Aryl iodides are versatile intermediates in organic synthesis due to their utility in various metal-mediated reactions. researchgate.net

Mechanistic Investigations of Derivatization Reactions to Understand Reactivity Profiles

Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have been extensively investigated.

These studies often involve kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. For example, in the Buchwald-Hartwig amination, it has been shown that reductive elimination can occur from either a three-coordinate or a four-coordinate palladium complex, with the former being faster. wikipedia.org Similarly, mechanistic investigations of the Suzuki-Miyaura reaction have elucidated the roles of the base and the ligand in the transmetalation and reductive elimination steps. colab.ws A deeper understanding of these reactivity profiles allows for the rational design of more efficient and selective synthetic routes to novel derivatives of this compound. youtube.com

Advanced Structural Elucidation and Conformational Analysis of 4 6 Iodopyrimidin 4 Yl Morpholine and Its Analogues

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. wikipedia.orglindau-nobel.org By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal is generated, from which the positions of individual atoms can be deduced. nih.gov

While a specific crystal structure for 4-(6-Iodopyrimidin-4-yl)morpholine is not publicly available, analysis of analogous structures, such as those of other substituted morpholinylpyrimidines, provides significant insights. frontiersin.org For instance, in related heterocyclic structures, the morpholine (B109124) ring typically adopts a stable chair conformation. acs.org X-ray analysis would confirm this and precisely measure the dihedral angles between the pyrimidine (B1678525) and morpholine rings.

Furthermore, crystallographic data is invaluable for studying the intermolecular interactions that govern how molecules pack in the solid state. These interactions can include hydrogen bonds, halogen bonds (given the iodine atom), and π-π stacking interactions between pyrimidine rings. lindau-nobel.org Analysis of the crystal lattice can reveal, for example, weak C—H···N or C—H···O hydrogen bonds involving the morpholine and pyrimidine hydrogens and the nitrogen or oxygen atoms. The iodine atom on the pyrimidine ring could also participate in halogen bonding, an important non-covalent interaction in crystal engineering.

Table 1: Representative Crystallographic Data for a Hypothetical Morpholinylpyrimidine Analogue (Note: This table is illustrative, as specific data for this compound is not available in the cited sources.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8 |

| b (Å) | 16.5 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 83.3 |

| γ (°) | 90 |

| Volume (ų) | 1790 |

| Z (molecules/unit cell) | 4 |

High-Resolution NMR Spectroscopy for Solution-State Structural Insights and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. copernicus.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR would show distinct signals for the protons on the pyrimidine ring and the morpholine moiety. nih.gov The protons on the morpholine ring adjacent to the oxygen atom (H₂' and H₆') would typically appear at a different chemical shift than those adjacent to the nitrogen atom (H₃' and H₅'). Due to the chair conformation of the morpholine ring, these protons often appear as complex multiplets. stackexchange.com The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern.

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with the carbon atom bonded to the iodine (C-6) showing a characteristic shift due to the heavy atom effect.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons within the morpholine ring. HSQC and HMBC spectra link protons to the carbon atoms they are directly attached to or are 2-3 bonds away from, respectively, allowing for the unambiguous assignment of all ¹H and ¹³C signals. nih.gov

Conformational analysis in solution is also a key application of NMR. nih.govnih.gov Dynamic NMR studies can be used to investigate the energy barrier for the chair-to-chair interconversion of the morpholine ring. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing insights into the preferred orientation of the morpholine ring relative to the pyrimidine ring in solution. copernicus.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on general data for N-substituted morpholines and pyrimidines. frontiersin.orgnih.gov Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine H-2 | ~8.2 | ~157.0 |

| Pyrimidine H-5 | ~6.5 | ~110.0 |

| Morpholine H-3', H-5' | ~3.8 | ~44.0 |

| Morpholine H-2', H-6' | ~3.7 | ~66.0 |

| Pyrimidine C-2 | - | ~157.0 |

| Pyrimidine C-4 | - | ~163.0 |

| Pyrimidine C-5 | - | ~110.0 |

| Pyrimidine C-6 | - | ~95.0 |

| Morpholine C-3', C-5' | - | ~44.0 |

| Morpholine C-2', C-6' | - | ~66.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org These methods are excellent for identifying functional groups and can also provide information about molecular symmetry and conformational isomers. acs.org

The IR and Raman spectra of this compound would be characterized by vibrations originating from the pyrimidine ring, the morpholine ring, and the C-I bond. sns.it

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, provide a fingerprint for the heterocyclic core. acs.org

Morpholine Ring Vibrations: The morpholine moiety is characterized by C-H stretching vibrations of the methylene (B1212753) groups, typically just below 3000 cm⁻¹. The C-O-C ether stretching vibration usually gives rise to a strong, distinct band in the IR spectrum, often around 1115 cm⁻¹. frontiersin.org C-N stretching vibrations are also expected.

C-I Vibration: The stretching vibration of the carbon-iodine bond is expected at a low frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. researchgate.net

The presence of different conformers in a sample can sometimes be detected by the appearance of extra bands in the vibrational spectra, as different spatial arrangements can lead to slightly different vibrational frequencies. nih.gov While the morpholine ring is expected to be predominantly in a chair conformation, vibrational spectroscopy could potentially identify the presence of less stable boat or twist-boat conformers under certain conditions. Comparing experimental spectra with those predicted by theoretical calculations (like Density Functional Theory, DFT) can aid in the assignment of complex vibrational modes. preprints.org

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequency ranges based on literature for analogous compounds.)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2990 - 2850 |

| C=N / C=C Ring Stretch | IR, Raman | 1600 - 1400 |

| C-O-C Ether Stretch | IR | 1150 - 1100 (strong) |

| Pyrimidine Ring Breathing | Raman | ~1000 (often strong) |

| C-I Stretch | IR, Raman | 600 - 500 |

Advanced Mass Spectrometry for Molecular Confirmation, Fragmentation Pathways, and Metabolite Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. nih.gov

For this compound (Molecular Formula: C₈H₁₀IN₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected monoisotopic mass is 291.9869 g/mol . HRMS can measure this value with high precision (typically to within 5 ppm), providing strong evidence for the molecular formula. The presence of the iodine atom (¹²⁷I) would give a distinct isotopic pattern that is readily identifiable.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate ions, which can then be fragmented. The study of these fragmentation pathways provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of related morpholine and pyrimidine compounds:

Loss of the Morpholine Ring: A common fragmentation for N-substituted morpholines is the cleavage of the C-N bond connecting the morpholine to the pyrimidine ring, leading to the loss of a neutral morpholine radical or molecule (86 Da) or related fragments.

Cleavage of the Morpholine Ring: The morpholine ring itself can fragment, for instance, through the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da).

Fragmentation of the Pyrimidine Ring: The iodopyrimidine ring can undergo characteristic cleavages, such as the loss of the iodine atom (127 Da) or the loss of HCN (27 Da). sns.it

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can sometimes undergo RDA reactions, leading to predictable fragment ions.

Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are crucial for systematically mapping these pathways and identifying the structure of the resulting fragment ions. frontiersin.org This detailed fragmentation data is not only vital for structural confirmation but is also foundational for identifying potential metabolites, as metabolic transformations often involve predictable changes to the parent drug structure, which can be tracked by changes in mass.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: These predictions are based on common fragmentation patterns for this class of compounds.)

| m/z (Mass-to-Charge) | Proposed Fragment | Origin |

| 291 | [M]⁺ | Molecular Ion |

| 205 | [M - C₄H₈N]⁺ | Loss of morpholine fragment |

| 164 | [M - I]⁺ | Loss of Iodine radical |

| 108 | [C₄H₅IN]⁺ | Fragment of iodopyrimidine ring |

| 86 | [C₄H₈NO]⁺ | Morpholine cation |

Computational Chemistry and Molecular Modeling Studies of 4 6 Iodopyrimidin 4 Yl Morpholine

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(6-Iodopyrimidin-4-yl)morpholine. By solving the Schrödinger equation for the molecule, DFT can predict a wealth of information regarding its electronic structure, reactivity, and spectroscopic characteristics.

Recent studies on analogous pyrimidine-morpholine hybrids have utilized DFT calculations at the B3LYP/6-31+G** level of theory to investigate their stability and electronic properties. For this compound, such calculations would likely reveal the distribution of electron density across the molecule. The electron-withdrawing nature of the iodine atom and the pyrimidine (B1678525) ring, coupled with the electron-donating morpholine (B109124) moiety, would create a specific electrostatic potential map. This map is crucial for identifying regions of the molecule that are susceptible to nucleophilic or electrophilic attack, thereby predicting its reactivity in chemical reactions.

Furthermore, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of pyrimidine-morpholine hybrids, the HOMO and LUMO energies were calculated to assess the relative stability of different derivatives.

Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be predicted with high accuracy using DFT. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes.

Table 1: Predicted Electronic Properties of a Model Pyrimidine-Morpholine Hybrid using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Represents the overall polarity of the molecule. |

Note: The values in this table are hypothetical and based on typical values for similar compounds found in the literature. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Dynamic Behavior

For a flexible molecule like this compound, which contains a morpholine ring that can adopt different conformations (e.g., chair, boat), MD simulations can determine the relative energies and populations of these conformers. This is crucial for understanding which shape the molecule is most likely to adopt in a biological environment.

MD simulations are also invaluable for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), the simulation can model how the solvent interacts with the solute and influences its conformation and properties. This is particularly important for predicting the molecule's solubility and how it will behave in the aqueous environment of the body.

The dynamic behavior revealed by MD simulations can also provide insights into how the molecule might interact with a biological target. For example, the flexibility of the morpholine ring could play a role in how the molecule fits into a binding pocket of a protein.

Ligand-Target Docking and Molecular Mechanics for Predicting Binding Modes and Affinities

One of the most powerful applications of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) will bind to a biological target, such as a protein or enzyme. Ligand-target docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For this compound, docking studies would be essential to identify potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine). The morpholine moiety, with its oxygen and nitrogen atoms, could act as a hydrogen bond acceptor or donor, while the pyrimidine ring could engage in pi-stacking interactions with aromatic amino acid residues in the binding site.

Molecular mechanics force fields are used to estimate the binding affinity of the ligand to the target. This provides a quantitative measure of how strongly the molecule binds, which is a critical factor in its potential efficacy as a drug. Studies on similar pyrimidine-morpholine hybrids have used molecular docking to confirm their biological activity and to understand their binding modes with target proteins.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Implication |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding to the target. |

| Interacting Residues | Lys72, Glu91, Leu148 | Suggests key amino acids involved in the binding interaction. |

| Hydrogen Bonds | 2 (with Lys72, Glu91) | Highlights specific stabilizing interactions. |

| Halogen Bond | 1 (with backbone carbonyl) | Emphasizes the role of the iodine substituent in binding. |

Note: This table is a hypothetical representation of docking results and is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve compiling a dataset of similar pyrimidine derivatives with known biological activities (e.g., anticancer, anti-inflammatory). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Cheminformatics approaches, which involve the analysis of large chemical datasets, can also be used to predict the biological activities and potential targets of this compound. By comparing its structural features to those of known drugs and bioactive molecules, it is possible to infer its likely pharmacological profile. ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for a drug's success, can also be predicted using cheminformatics tools. Recent research on pyrimidine-morpholine hybrids has included ADME predictions to assess their drug-like properties.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods can also be used to study the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. This provides a detailed understanding of how the reaction proceeds and what factors influence its rate.

For example, if this compound were to be synthesized or undergo further chemical modification, computational methods could be used to optimize the reaction conditions and to predict the formation of any potential byproducts. Transition state analysis, often performed using DFT, can pinpoint the high-energy structures that the reactants must pass through to form the products, offering valuable insights for synthetic chemists.

While no specific reaction mechanism studies for this compound are currently available in the public domain, the principles of computational reaction mechanism elucidation are well-established and could be readily applied to this compound.

Biological and Pharmacological Research of 4 6 Iodopyrimidin 4 Yl Morpholine and Its Derivatives

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification for Optimized Bioactivity

The morpholine (B109124) ring is a significant pharmacophore in medicinal chemistry, valued for its ability to enhance potency and modulate the pharmacokinetic properties of compounds. e3s-conferences.orgnih.gov Structure-activity relationship (SAR) studies on derivatives of 4-(6-Iodopyrimidin-4-yl)morpholine have revealed key structural features that influence their biological activity, particularly as anticancer agents and enzyme inhibitors.

The morpholine moiety itself is crucial. Its oxygen atom can form hydrogen bonds with the catalytic active sites of enzymes, a feature that contributes to the inhibitory potential of these compounds. e3s-conferences.org For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the substituents on the benzamide (B126) portion of the molecule significantly impacted cytotoxic activity against various cancer cell lines. nih.gov The presence of strongly electron-withdrawing groups, such as two trifluoromethyl groups, enhanced cytotoxicity. nih.gov

In the context of PI3K/mTOR inhibition, the direct attachment of the morpholine ring to other heterocyclic nuclei can enhance potency. e3s-conferences.org SAR studies on 4-morpholinopyrrolopyrimidine derivatives led to the identification of both selective PI3Kα inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov Similarly, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the construction of the thiopyrano-pyrimidine nucleus was beneficial for cytotoxic activity. mdpi.com

Furthermore, modifications to the pyrimidine (B1678525) ring and the substituents attached to it play a critical role in determining the activity and selectivity of these compounds. For example, in the development of mTOR inhibitors, optimization of the 6-aryl substituent on a 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine core led to the discovery of highly potent and selective inhibitors. nih.gov Specifically, 6-arylureidophenyl substituents resulted in potent mixed inhibitors of mTOR and PI3Kα, while 6-alkylureidophenyl groups conferred high selectivity for mTOR. nih.gov

The following table summarizes key SAR findings for morpholine-containing compounds:

| Compound Series | Key Structural Features for Activity | Target | Reference |

| Morpholine-substituted tetrahydroquinolines | Electron-withdrawing groups on the benzamide moiety | Cancer Cells | nih.gov |

| 4-Morpholinopyrrolopyrimidines | Core scaffold | PI3Kα/mTOR | nih.gov |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | Thiopyrano-pyrimidine nucleus | Cancer Cells | mdpi.com |

| 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidines | 6-Arylureidophenyl and 6-alkylureidophenyl substituents | mTOR/PI3Kα | nih.gov |

| Chalcone substituted morpholines | Unsubstituted morpholine | C6 and HeLa cell lines | sci-hub.se |

Investigations into Specific Molecular Targets and Underlying Mechanisms of Action

Enzyme Inhibition and Activation Studies (e.g., PI3K, mTOR, DHFR, COX, LOX, PDE, BACE-1, urease)

Derivatives of this compound have been extensively investigated as inhibitors of key enzymes involved in cellular signaling pathways, particularly the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.govnih.gov

PI3K and mTOR Inhibition:

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its constitutive activation is a hallmark of many cancers, making it a prime target for drug development. nih.gov

Several studies have focused on designing morpholine-containing compounds as inhibitors of PI3K and mTOR. For instance, a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were developed as potent and selective ATP-competitive inhibitors of mTOR. nih.gov Optimization of the 6-aryl substituent led to compounds with subnanomolar inhibitory concentrations. nih.gov Notably, the introduction of 6-alkylureidophenyl groups resulted in high selectivity for mTOR over PI3Kα. nih.gov

In another study, a series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated, leading to the discovery of both PI3Kα selective inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov These dual inhibitors effectively suppressed tumor cell growth in vitro and in vivo. nih.gov

The compound GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative containing a morpholine moiety, is a potent and selective inhibitor of class I PI3K. nih.gov It has demonstrated oral bioavailability and is being evaluated in clinical trials for cancer treatment. nih.gov Similarly, Torin2, a potent and selective mTOR inhibitor, also features a morpholine-like structure within its broader framework, highlighting the importance of this scaffold in targeting the PI3K/mTOR pathway. nih.gov

The following table presents examples of morpholine derivatives and their inhibitory activities against PI3K and mTOR.

| Compound/Series | Target(s) | IC50 | Key Findings | Reference |

| 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | mTOR | < 1 nM | Highly potent and selective mTOR inhibitors. | nih.gov |

| 4-Morpholinopyrrolopyrimidine derivatives | PI3Kα, mTOR | Varies | Both selective PI3Kα and dual PI3Kα/mTOR inhibitors identified. | nih.gov |

| GDC-0941 | Class I PI3K | 3 nM (PI3Kα) | Potent, selective, and orally bioavailable PI3K inhibitor. | mdpi.comnih.gov |

| Torin2 | mTOR | - | Potent and selective mTOR inhibitor. | nih.gov |

Other Enzyme Targets:

While the primary focus has been on PI3K and mTOR, the versatile morpholine scaffold has been incorporated into inhibitors of other enzymes as well. For example, derivatives have been synthesized and evaluated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-related kinase (PIKK) family. researchgate.net Pyridopyrimidin-4-ones bearing a substituted dibenzothiophen-4-yl group and a morpholine moiety showed potent DNA-PK inhibition. researchgate.net

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, kinase receptors, chemokine receptors, oxytocin (B344502) receptor)

The structural features of morpholine-containing compounds also make them suitable candidates for interacting with various receptors.

G-Protein Coupled Receptors (GPCRs):

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes. nih.govnih.gov Research has shown that certain orphan GPCRs, such as GPR56, can associate with tetraspanins like CD9 and CD81, which in turn can form complexes with G proteins like Gαq/11. nih.gov While direct binding studies of this compound to specific GPCRs are not extensively detailed in the provided context, the general ability of morpholine derivatives to interact with GPCRs is an active area of research. For instance, novel pyrazol-4-yl-pyridine compounds have been investigated as allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4, a type of GPCR. nih.gov

Kinase Receptors:

Given the extensive research into morpholine derivatives as kinase inhibitors (PI3K, mTOR), it is evident that these compounds interact with the ATP-binding site of kinase receptors. nih.govnih.gov The morpholine moiety often contributes to the binding affinity and selectivity of these inhibitors.

Interactions with Biological Macromolecules (e.g., DNA, RNA, efflux pumps)

The interaction of small molecules with biological macromolecules like DNA is a key mechanism for many anticancer drugs.

DNA Interactions:

Some morpholine derivatives, particularly those linked to planar aromatic systems, have the potential to interact with DNA. For example, new analogues of anthracyclines with a morpholine ring have been studied for their ability to form covalent bonds with DNA in the presence of formaldehyde, an event correlated with their cytotoxicity. nih.gov While this study did not specifically involve this compound, it highlights a potential mechanism of action for related compounds. The planar structure of the pyrimidine ring could facilitate intercalation between DNA base pairs.

Efflux Pumps:

Efflux pumps, such as P-glycoprotein (P-gp), are membrane proteins that can expel drugs from cells, leading to multidrug resistance in cancer. Some 4-amino-thienopyrimidine derivatives, which share a similar heterocyclic core with the subject compound, have been shown to act as modulators of ABC efflux pumps. nih.gov This suggests that morpholine-pyrimidine scaffolds could potentially be designed to overcome drug resistance.

Cellular Biology and Phenotypic Screening

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines and Associated Apoptotic Pathways

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of this compound derivatives against a variety of cancer cell lines. These effects are often linked to the induction of apoptosis.

Derivatives of the morpholine-pyrimidine scaffold have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov For instance, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates exhibited promising antiproliferative effects, with some compounds showing high selectivity for cancer cells over normal cells. nih.gov

In another study, morpholine-substituted tetrahydroquinoline derivatives displayed potent and selective cytotoxicity against A549 (lung cancer), MCF-7, and MDA-MB-231 cell lines. nih.gov The most potent derivative in this series exhibited an IC50 value of 0.033 µM against A549 cells. nih.gov

The cytotoxic activity of these compounds is often mediated by the induction of apoptosis. The inhibition of the PI3K/mTOR pathway, a common target of these derivatives, is known to sensitize cancer cells to apoptosis. nih.gov For example, a new trisubstituted pyrimidine PI3K inhibitor with a morpholine moiety was shown to inhibit AKT phosphorylation, a key step in the anti-apoptotic signaling of the PI3K pathway. nih.gov

The following table provides examples of the antiproliferative activity of morpholine derivatives in different cancer cell lines.

| Compound Series | Cancer Cell Line(s) | IC50 (µM) | Key Findings | Reference |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | 0.013 (Compound 2 against MCF-7) | Good antiproliferative effect and selectivity. | nih.gov |

| Morpholine-substituted tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | 0.033 (Compound 10e against A549) | Potent and selective cytotoxicity. | nih.gov |

| Chalcone substituted morpholines | C6, HeLa | 7.36 (against C6), 68.27 (against HeLa) | Potent anticancer activity. | sci-hub.se |

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular, Antimalarial, Antiviral)

The morpholine and pyrimidine moieties are integral to many compounds investigated for their antimicrobial properties. The morpholine ring, in particular, is recognized for conferring antibacterial, antimycobacterial, and antifungal activities. researchgate.netresearchgate.net Its inclusion in molecular design is often aimed at enhancing the potency and metabolic properties of bioactive agents. nih.gov

Research into derivatives has shown that these compounds hold potential against a variety of microbial pathogens. For instance, a series of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives were synthesized and evaluated for their antimicrobial capabilities, building on the principle that the morpholine group is a potent pharmacophore. researchgate.netresearchgate.net Similarly, ruthenium-based complexes modified with a morpholine group demonstrated robust in vitro antibacterial efficacy against Staphylococcus aureus, with some derivatives capable of killing over 99% of bacteria within two hours. nih.gov

Investigations into iodo-substituted heterocyclic compounds, such as iodo-quinoline derivatives, have also revealed significant antimicrobial action. mdpi.comnih.gov Certain iodo-quinoline derivatives were found to have a notable microbicidal effect against Staphylococcus epidermidis. mdpi.comnih.gov Further studies on pyrazole (B372694) and pyrazoline derivatives have confirmed broad-spectrum activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans). mdpi.com

The data suggests that the combination of a heterocyclic core like pyrimidine with a morpholine group and a halogen like iodine could lead to compounds with a clinically relevant antimicrobial profile.

Table 1: Antimicrobial Activity of Selected Derivatives This table is interactive. Click on headers to sort.

| Compound Class/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 4-(Morpholin-4-yl) Benzohydrazide Derivatives | Bacteria, Mycobacteria, Fungi | Reported antibacterial, antimycobacterial, and antifungal properties. | researchgate.net, researchgate.net |

| Morpholine-Modified Ruthenium Complexes | Staphylococcus aureus | Good antibacterial activity; one derivative showed >99% bacterial kill in 2 hours. | nih.gov |

| Iodo-Quinoline Derivatives | Staphylococcus epidermidis | Displayed effective microbicidal action. | mdpi.com, nih.gov |

Anti-inflammatory and Analgesic Properties in In Vitro Systems

Derivatives containing pyrimidine and morpholine scaffolds have been a focal point of research for anti-inflammatory and analgesic agents. These compounds often exert their effects by modulating key inflammatory pathways.

In vitro studies on pyrimidine derivatives have demonstrated significant anti-inflammatory potential. One such compound, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), was shown to reduce the production of nitric oxide (NO) and downregulate the protein and mRNA expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov Similarly, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which share a heterocyclic core, potently inhibited NO release in the same cell line, an effect accompanied by the suppression of iNOS protein expression. tbzmed.ac.ir

The analgesic properties of these classes of compounds have also been explored. Novel derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid were synthesized and found to possess both analgesic and anti-inflammatory activities. researchgate.net Furthermore, a specific 7-chloro-4-(piperazin-1-yl)quinoline derivative not only showed in vitro anti-inflammatory effects but also exhibited both peripheral and central analgesic activity in preclinical models. tbzmed.ac.ir The mechanism for these effects is often linked to the inhibition of inflammatory mediators. nih.govtbzmed.ac.ir

Table 2: In Vitro Anti-inflammatory and Analgesic Findings for Selected Derivatives This table is interactive. Click on headers to sort.

| Compound Class/Derivative | System/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | LPS-induced RAW 264.7 cells | Reduced production of NO; decreased protein and mRNA expression of COX-2 and iNOS. | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (Compound 5) | LPS-induced RAW 264.7 cells | High NO inhibitory activity; inhibition of iNOS protein expression; decreased gene expression of inflammatory markers. | tbzmed.ac.ir |

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid Derivatives | Not specified | Possessed both analgesic and anti-inflammatory activities. | researchgate.net |

Neuroprotective and Central Nervous System (CNS)-Related Activities

The structural motifs present in this compound are also found in compounds investigated for neuroprotective and other CNS-related activities. The morpholine moiety, in particular, has been incorporated into novel quinoline (B57606) derivatives designed as potential cholinesterase inhibitors for diseases like Alzheimer's. mdpi.com One such derivative, compound 11g, emerged as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The potential for neuroprotection has been demonstrated in related compounds through various mechanisms. For example, analogs of rubiscolin-6 have shown neuroprotective and anti-inflammatory effects in a cellular model of Parkinson's disease by mitigating injury induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov These protective effects are thought to be linked to anti-oxidation mechanisms and the activation of the PI3-K/AKT/mTOR survival pathway. nih.gov In models of brain ischemia, the cembranoid diol (4R) was found to decrease brain damage, an effect potentially mediated by the inhibition of intercellular adhesion molecule-1 (ICAM-1) expression and the restoration of Akt phosphorylation. nih.gov Natural product derivatives are widely studied for their potential to reduce neuroinflammation and Aβ1-42-induced neurotoxicity, highlighting the broad interest in novel scaffolds for treating neurodegenerative diseases. nih.gov

These findings suggest that derivatives of this compound could be promising candidates for development as agents targeting neurodegenerative or ischemic brain injuries.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations and Modulations at a Conceptual Level

The pyrimidine core serves as a versatile scaffold that can be substituted at various positions to fine-tune both PK and PD properties. Modifications can alter the molecule's lipophilicity, polarity, and shape, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The iodine atom on the pyrimidine ring is also significant. It increases the molecule's molecular weight and lipophilicity, which can affect membrane permeability and volume of distribution. Furthermore, the carbon-iodine bond can be a potential site for metabolism or can be utilized as a handle for further synthetic modifications, such as in cross-coupling reactions to generate more complex derivatives.

By strategically modifying the pyrimidine or morpholine rings, it is conceptually possible to optimize a derivative's binding affinity for a specific biological target (PD) while simultaneously engineering a favorable pharmacokinetic profile (PK) for potential therapeutic use.

Preclinical Efficacy Studies and Disease Model Investigations (without dosage specifics)

Based on the in vitro activities observed for related derivatives, preclinical efficacy studies for analogs of this compound would likely be conducted in a range of established disease models.

Given the demonstrated anti-inflammatory properties, derivatives would logically be tested in animal models of inflammation. A standard model is the carrageenan-induced paw edema assay in rodents, which is used to evaluate the acute anti-inflammatory effects of a test compound. tbzmed.ac.irnih.gov Another relevant model is the 12-O-tetradecanoylphorbol-1,3-acetate (TPA)-stimulated mouse skin inflammation model. nih.gov For chronic inflammation, the adjuvant-induced arthritis model in rats is a well-established system to assess therapeutic potential. nih.gov

For neuroprotective indications, compounds would be investigated in models of neurological injury or disease. Rodent models of ischemic stroke, induced by middle cerebral artery occlusion, are used to assess a compound's ability to reduce infarct volume and improve neurological outcomes. nih.gov To investigate potential efficacy in neurodegenerative diseases, models involving the administration of neurotoxins, such as 6-hydroxydopamine to mimic aspects of Parkinson's disease, could be employed. nih.gov

For analgesic activity, the formalin test in mice can differentiate between neurogenic and inflammatory pain phases, providing insight into the mechanism of action. nih.gov The acetic acid-induced writhing test is a common method to screen for peripheral analgesic effects. tbzmed.ac.ir

Finally, based on the promising in vitro antimicrobial data, in vivo efficacy would be assessed in infection models, where the ability of a compound to reduce bacterial or fungal burden in a host organism is quantified.

Broader Applications and Future Perspectives in Chemical Science

Role as Chemical Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

The primary and most established role of 4-(6-Iodopyrimidin-4-yl)morpholine in chemical science is as a versatile synthetic intermediate. The iodo-substituent on the pyrimidine (B1678525) ring is a key functional handle for a variety of powerful cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures from simpler precursors.

The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in transition-metal-catalyzed reactions. This reactivity is central to its utility. Two of the most significant reactions where this building block can be employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide. youtube.comlibretexts.org For this compound, this provides a direct route to introduce a wide array of aryl or vinyl substituents at the 6-position of the pyrimidine ring. nih.gov The reaction is highly valued for its mild conditions and tolerance of diverse functional groups, making it a staple in medicinal chemistry for the synthesis of complex drug candidates. youtube.comnih.gov The general transformation is shown below:

Figure 1: General scheme of a Suzuki-Miyaura coupling reaction involving this compound.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This method allows for the facile synthesis of substituted aminopyrimidines, replacing the iodine atom of this compound with a primary or secondary amine. wikipedia.org This reaction has largely superseded harsher classical methods and has significantly expanded the ability to create diverse libraries of amine-containing compounds for biological screening. wikipedia.orgyoutube.com

Figure 2: General scheme of a Buchwald-Hartwig amination reaction involving this compound.

The morpholine (B109124) group itself adds value by often improving the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, which is highly desirable in drug discovery. frontiersin.org The pyrimidine core is a privileged scaffold, meaning it is a structural framework that appears frequently in biologically active compounds, including numerous approved drugs. nih.govekb.eg The combination of these features makes this compound a high-value building block for accessing novel and structurally diverse molecules with potential therapeutic applications.

Potential in Materials Science and Polymer Chemistry

While the application of this compound itself in materials science is not yet widely documented, the constituent morpholine and pyrimidine moieties suggest potential avenues for exploration. Morpholine derivatives, for instance, are known to have applications in polymer science as curing agents, stabilizers, and cross-linking agents, which are crucial for developing advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

The pyrimidine ring, being a nitrogen-containing heterocycle, possesses unique electronic properties. These properties could be harnessed in the creation of functional polymers. For example, polymers incorporating pyrimidine units could exhibit interesting conductive or photophysical characteristics. The cross-coupling reactions discussed previously could be adapted for polymerization processes. A potential synthetic route could involve a di-boronic acid monomer reacting with this compound if a second reactive site were introduced, leading to novel polymer chains.

Furthermore, the morpholine group's ability to act as a corrosion inhibitor in industrial water treatment systems points to another potential materials application. e3s-conferences.org Surface coatings or polymers functionalized with morpholinopyrimidine units could be designed to protect metals from degradation. The development in this area remains a prospective field, relying on the translation of the known properties of its components into new material functionalities.

Applications in Catalysis and Chemical Process Enhancement

The structural features of this compound also suggest its potential utility in the field of catalysis. Nitrogen-containing heterocyclic compounds are widely used as ligands in transition-metal catalysis. The nitrogen atoms in the pyrimidine ring can coordinate to a metal center, influencing its reactivity and selectivity. acs.org By modifying the this compound scaffold, it could be converted into a ligand for various catalytic transformations. For example, replacing the iodine via a coupling reaction could introduce a phosphine (B1218219) or another coordinating group, creating a bidentate or pincer ligand capable of stabilizing a catalytic metal species.

Morpholine itself has been used as an organocatalyst and as a component in catalyst systems for various chemical reactions. researchgate.net Its basic nitrogen atom can act as a proton shuttle or activate substrates. Furthermore, the polarity and stability of morpholine make it a useful solvent or additive for enhancing chemical processes. e3s-conferences.org The combination of the pyrimidine and morpholine rings in one molecule offers a unique electronic and steric environment that could be exploited in the design of new catalysts or catalytic enhancers for organic synthesis.

Challenges and Opportunities in the Translational Research Pipeline

Translational research is the process of turning fundamental scientific discoveries into practical applications, such as new drugs or therapies. nih.gov For a molecule like this compound, which serves as a building block for potential drug candidates, understanding the translational pipeline is crucial.

Opportunities: The primary opportunity lies in the versatility of the pyrimidine scaffold, which is a core component of many successful drugs, particularly kinase inhibitors used in oncology. nih.govekb.eg The ability to rapidly generate a large and diverse library of compounds from this compound using established coupling reactions allows for extensive screening against various biological targets. ed.ac.uk This can accelerate the early stages of drug discovery. The morpholine moiety is often added to lead compounds to improve their pharmacokinetic properties, potentially reducing the rate of attrition as candidates move through the development pipeline. frontiersin.org

Challenges: Despite these opportunities, the path from a promising compound to an approved therapy is fraught with challenges.

High Attrition Rates: A vast majority of compounds that show promise in early "proof-of-concept" studies fail to advance to later-stage clinical trials due to unforeseen safety concerns or a lack of efficacy in humans. nih.gov

Preclinical Model Limitations: The data from preclinical studies, often conducted in cell cultures or animal models, may not accurately predict the effects in humans. This discrepancy is a major cause of failure in clinical translation. nih.gov

Biomarker Discovery: Identifying reliable biomarkers—measurable indicators of a biological state—is critical for monitoring a drug's effect and selecting the right patient population, but this remains a significant scientific hurdle. nih.gov

Non-Scientific Barriers: The translational process is also hampered by non-scientific factors, including the availability of funding, complex regulatory requirements, and intellectual property issues. nih.gov

The table below summarizes some key challenges in the drug development pipeline, particularly relevant for heterocyclic compounds derived from this building block.

| Stage of Research | Key Challenge | Implication for Pyrimidine Derivatives |

| Preclinical | Poor predictability of animal models. nih.gov | A promising kinase inhibitor may show efficacy in a mouse model of cancer but fail in human trials due to differences in physiology. |

| Phase I Clinical Trial | Unexpected toxicity in humans. | A compound may be well-tolerated in animals but cause adverse effects in humans, halting development. |

| Phase II Clinical Trial | Lack of efficacy in the target disease. | The compound may be safe but does not produce the desired therapeutic effect in patients. nih.gov |

| Regulatory Approval | Meeting stringent safety and efficacy standards. | Navigating the complex regulatory landscape requires extensive and costly data packages. |

Overcoming these challenges requires interdisciplinary collaboration, the development of more predictive preclinical models, and innovative clinical trial designs. organic-chemistry.org

Emerging Research Areas and Unexplored Biological or Material Applications

The field of chemical and biomedical research is constantly evolving, opening new avenues for compounds like this compound.

Targeting Understudied Proteins: A significant emerging area is the focus on the "dark kinome"—the large number of human kinases that are poorly understood but may play critical roles in disease. acs.org Pyrimidine-based scaffolds are well-suited to create libraries of inhibitors to probe the function of these understudied kinases, potentially uncovering novel targets for diseases like neurodegeneration or cancer. acs.org

Molecular Hybrids and Multi-Targeted Agents: There is growing interest in creating "hybrid drugs" that combine two or more distinct pharmacophores to hit multiple targets simultaneously. nih.govresearchgate.net this compound is an ideal starting point for such strategies. The iodopyrimidine core can be coupled to another biologically active molecule to create a novel hybrid with a unique or synergistic mechanism of action. nih.gov For instance, morpholinopyrimidine derivatives have been investigated as dual PI3K/mTOR inhibitors for cancer therapy. nih.gov

Chemical Probes: The reactive iodine atom allows for the attachment of fluorescent dyes or affinity tags. This would transform the molecule into a chemical probe, a valuable tool for studying biological systems. Such probes could be used to visualize the localization of a target protein within a cell or to isolate and identify binding partners.

Advanced Materials: In materials science, the incorporation of such heterocyclic structures into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) is an area of active research. These materials have potential applications in gas storage, separation, and catalysis. The specific electronic and coordinating properties of the morpholinopyrimidine unit could lead to the development of novel functional frameworks.

The journey of this compound from a simple building block to a key component in advanced applications is a testament to the power of heterocyclic chemistry. While its most immediate value is in the synthesis of complex organic molecules for drug discovery, its potential extends into the realms of materials science and catalysis, promising future innovations across the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro